2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride
描述
属性
IUPAC Name |
1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-2-7-6(4-8-3-1)5-9-10-7;;/h5,8H,1-4H2,(H,9,10);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFBIRKTHZPRLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C=NN2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955557-03-5 | |
| Record name | 2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of hydrazine derivatives with cyclic ketones or aldehydes, followed by cyclization to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学研究应用
Pharmacological Applications
1. Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[4,3-c]azepine derivatives as anticancer agents. Research indicates that these compounds can inhibit specific pathways involved in tumor growth and proliferation. For instance, derivatives have been shown to act on the PARP (Poly (ADP-ribose) polymerase) enzyme, which plays a critical role in DNA repair mechanisms. Inhibiting PARP can enhance the efficacy of certain chemotherapeutic agents by preventing cancer cells from repairing their DNA .
2. Neurological Disorders
The compound has also been investigated for its neuroprotective properties. It has been reported to exhibit activity in models of neurodegenerative diseases by modulating neurotransmitter systems and providing protection against oxidative stress . Such properties make it a candidate for further exploration in the treatment of conditions like Alzheimer's disease.
3. Anti-inflammatory Effects
Research has suggested that pyrazolo[4,3-c]azepine derivatives may possess anti-inflammatory properties. These effects are attributed to the modulation of inflammatory cytokines and pathways that are crucial in chronic inflammatory conditions . This application is particularly relevant for developing treatments for autoimmune diseases.
Synthetic Applications
The synthesis of this compound involves various chemical reactions that can be optimized for efficiency and yield. The compound serves as a versatile scaffold in drug design due to its ability to undergo further functionalization:
- Scaffold for Drug Development : The unique structure allows for modifications that can enhance biological activity or selectivity towards specific targets . This adaptability is crucial in medicinal chemistry for developing new therapeutics.
- Chemical Reactivity Patterns : Studies have demonstrated that pyrazolo[4,3-c]azepine can participate in various reactions such as arylation and cyclization processes . These reactions facilitate the creation of complex molecules that could lead to novel drug candidates.
Case Studies
作用机制
The mechanism of action of 2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride involves its interaction with specific molecular targets. This compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Comparison with Similar Compounds
The following table compares structural analogs of pyrazolo-azepine dihydrochloride derivatives, emphasizing substituent effects, molecular properties, and applications:
Key Structural and Functional Differences:
Aromatic Substituents (phenyl, chlorophenyl): Enhance π-π stacking interactions with hydrophobic protein domains, improving target affinity . Halogenation (bromo): Introduces sites for covalent bonding or halogen bonding, altering pharmacological activity .
Physicochemical Properties :
- The dihydrochloride salt form consistently improves solubility across analogs, critical for in vitro and in vivo studies .
- Molecular weights range from 224.14 (simplest methyl derivative) to 348.71 (chlorophenyl analog), impacting pharmacokinetic profiles .
Applications: While direct data on the target compound’s bioactivity are absent, analogs like the 7,7-dimethyl-1-phenyl derivative are supplied by pharmaceutical vendors, suggesting preclinical exploration .
生物活性
2H,4H,5H,6H,7H,8H-Pyrazolo[4,3-c]azepine dihydrochloride is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, leading to a range of pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C7H13Cl2N3
- Molecular Weight : 210.1 g/mol
- CAS Number : 1955557-03-5
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various cellular processes. This compound has shown potential as an inhibitor of certain kinases and phosphodiesterases, which play critical roles in signaling pathways associated with inflammation and cancer.
Biological Activities
Research has demonstrated that pyrazole derivatives exhibit a broad spectrum of biological activities:
- Antimicrobial Activity : Pyrazole compounds have been reported to possess significant antibacterial and antifungal properties. For instance, studies indicate that modifications in the pyrazole structure can enhance its efficacy against pathogens like E. coli and S. aureus .
- Anticancer Potential : Various studies have highlighted the anticancer properties of pyrazole derivatives. For example, a recent study found that certain pyrazolo[4,3-e][1,2,4]triazine derivatives exhibited stronger cytotoxic activity against breast cancer cell lines than conventional chemotherapeutics like cisplatin .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests its potential use in treating inflammatory diseases. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of various pyrazole derivatives, this compound was tested against multiple cancer cell lines. The results indicated that this compound induced apoptosis through caspase activation pathways (caspase-3 and caspase-9), demonstrating its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial activity of substituted pyrazole derivatives against common bacterial strains. The results showed that compounds similar to 2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine exhibited significant inhibition zones against Bacillus subtilis and Aspergillus niger, indicating their potential as new antimicrobial agents .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine | Moderate | High | Moderate |
| Pyrazolo[3,4-d]pyrimidine | High | Moderate | Low |
| 1-methyl-1H-pyrazolo[4,3-c]azepine | Low | High | Moderate |
常见问题
Q. What are the recommended methodologies for optimizing the synthesis of 2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride to improve yield and purity?
- Methodological Answer : Employ factorial design (e.g., 2^k factorial experiments) to systematically evaluate variables such as reaction temperature, solvent polarity, and catalyst concentration . Orthogonal design methods can also reduce experimental runs while identifying critical factors affecting yield. Post-synthesis purification via recrystallization or column chromatography (using silica gel with gradient elution) is recommended, with purity validation by HPLC (≥95% purity threshold) . For dihydrochloride salt formation, monitor pH during salt precipitation to avoid decomposition .
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
- Methodological Answer : Perform controlled solubility studies under standardized conditions (e.g., 25°C, inert atmosphere) using UV-Vis spectroscopy or gravimetric analysis. Note that discrepancies often arise from hydrate/anhydrous form differences or residual solvents in the crystal lattice. For example, hydrate forms (common in dihydrochlorides) may exhibit lower solubility in non-polar solvents compared to anhydrous counterparts . Cross-validate findings using differential scanning calorimetry (DSC) to detect polymorphic variations .
Q. What analytical techniques are critical for structural elucidation and confirmation of regiochemistry in the pyrazolo-azepine core?
- Methodological Answer : Combine 2D NMR (¹H-¹³C HSQC, HMBC) to map heterocyclic connectivity, particularly distinguishing between [4,3-c] and [3,4-b] ring fusions . X-ray crystallography is definitive for regiochemical assignment but requires high-quality single crystals. Mass spectrometry (HRMS-ESI) can confirm molecular weight (expected [M+H]+: ~307 for C₁₂H₁₄ClN₅·2HCl), while IR spectroscopy identifies characteristic N-H stretching (~3300 cm⁻¹) in the dihydrochloride form .
Advanced Research Questions
Q. How can in vivo pharmacokinetic studies be designed to address the compound’s metabolic stability and blood-brain barrier (BBB) penetration?
- Methodological Answer : Use radiolabeled (¹⁴C or ³H) analogs in rodent models to track absorption/distribution. For BBB assessment, employ in situ brain perfusion techniques paired with LC-MS/MS quantification. Monitor major metabolites via UPLC-QTOF-MS and compare with in vitro hepatic microsomal assays to identify cytochrome P450 (CYP) isoforms involved in metabolism . Dose-response studies should include negative controls (e.g., probenecid for efflux transporter inhibition) to isolate BBB-specific effects .
Q. What strategies are effective for analyzing enantiomeric purity, given the compound’s potential chiral centers?
- Methodological Answer : Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases can separate enantiomers. Validate enantiomer ratios (ERs) via circular dichroism (CD) spectroscopy. For trace enantiomer detection (<1%), employ Marfey’s reagent derivatization followed by LC-MS to enhance sensitivity . Note that dihydrochloride salts may require ion-pairing agents (e.g., trifluoroacetic acid) to prevent column overloading .
Q. How can transcriptomic and proteomic data be integrated to elucidate the compound’s mechanism of action in neurological targets?
- Methodological Answer : Use RNA-seq to identify differentially expressed genes in treated vs. control neuronal cell lines (e.g., SH-SY5Y). Overlay proteomic data (via TMT-labeled LC-MS/MS) to filter false positives and prioritize pathways with congruent mRNA-protein expression (e.g., dopaminergic signaling). Validate hits using CRISPR/Cas9 knockouts and functional assays (calcium imaging, patch-clamp electrophysiology) . Network pharmacology tools (e.g., STRING, KEGG Mapper) can map multi-omic interactions to mechanistic hypotheses .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in reported cytotoxicity IC₅₀ values across different cell lines?
- Methodological Answer : Standardize assay conditions (e.g., ATP-based viability assays vs. MTT) and cell passage numbers. Account for cell line-specific efflux pump expression (e.g., P-gp in Caco-2) using inhibitors like verapamil. Cross-reference with transcriptomic databases (e.g., CCLE) to correlate IC₅₀ with target receptor expression levels. Replicate studies in 3D spheroid models to better mimic in vivo heterogeneity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
